molecular formula C10H17Cl2N3 B1302288 1-(4-Pyridyl)homopiperazine dihydrochloride CAS No. 851292-41-6

1-(4-Pyridyl)homopiperazine dihydrochloride

Cat. No.: B1302288
CAS No.: 851292-41-6
M. Wt: 250.17 g/mol
InChI Key: RAIWYJZONPBCOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Pyridyl)homopiperazine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with homopiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-(4-Pyridyl)homopiperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Pyridyl)homopiperazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)homopiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

1-(4-Pyridyl)homopiperazine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-pyridin-4-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;;/h2-3,5-6,11H,1,4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIWYJZONPBCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375189
Record name 1-(4-Pyridyl)homopiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851292-41-6
Record name 1-(4-Pyridyl)homopiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)-1,4-diazepane dihydrochloride
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